

Pharmacological Profile of UMASS-10: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	HIV-1 protease-IN-10	
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This technical guide provides a comprehensive overview of the pharmacological profile of UMASS-10, a potent, fifth-generation HIV-1 protease inhibitor. Developed as a darunavir (DRV) analog, UMASS-10 is distinguished by its high potency against both wild-type and multi-drug resistant strains of HIV-1. This document details its mechanism of action, in vitro activity, resistance profile, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for clear comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Core Compound Profile

UMASS-10 is a member of a series of novel HIV-1 protease inhibitors developed at the University of Massachusetts. These compounds were designed based on the structure of darunavir, with modifications aimed at enhancing interactions within the substrate envelope of the HIV-1 protease, thereby increasing potency and mitigating the development of drug resistance.

Mechanism of Action

Like other HIV-1 protease inhibitors, UMASS-10 functions as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By binding to the active site of the protease, UMASS-10 prevents this cleavage, resulting in the production of

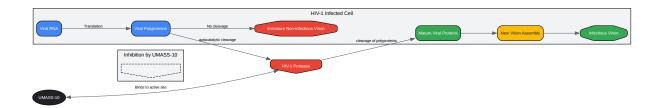




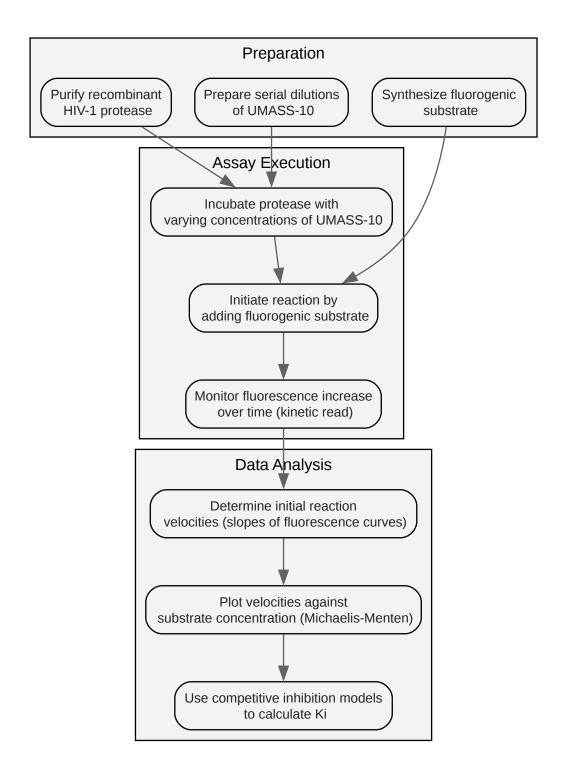


immature, non-infectious virions. The high potency of UMASS-10 is attributed to its optimized hydrogen bonding and van der Waals interactions with the amino acid residues in the active site of the protease.

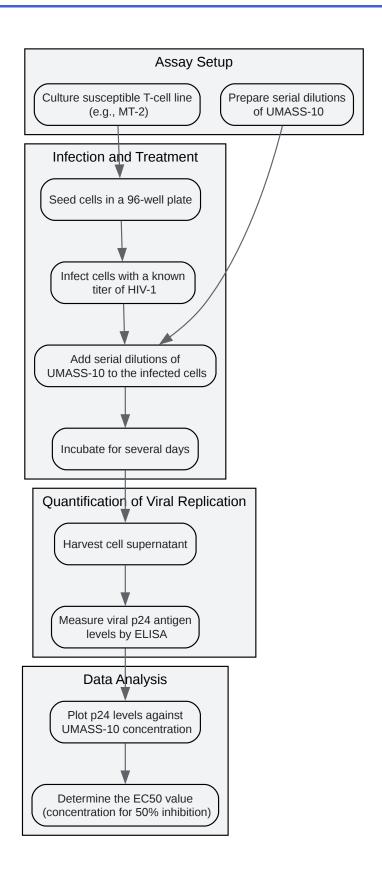












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